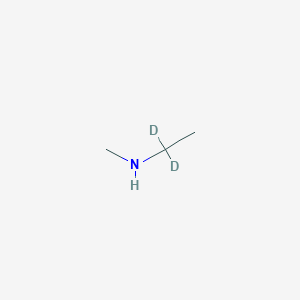

Ethyl-1,1-D2-methylamine

Descripción general

Descripción

Ethyl-1,1-D2-methylamine is a deuterated amine, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased metabolic stability and reduced formation of toxic metabolites. The molecular formula for this compound is C3H7D2N, and it is commonly used as a reference standard in various chemical analyses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-1,1-D2-methylamine typically involves the selective incorporation of deuterium atoms into the amine structure. One common method involves the treatment of readily available ynamides with a mixture of trifluoroacetic acid and triethylsilane, either deuterated or not. This process results in high levels of deuterium incorporation through a unique sequence involving a domino keteniminium/iminium activation .

Industrial Production Methods

Industrial production of deuterated amines, including this compound, often employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent. This method provides relatively high yields and involves simple purifications, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl-1,1-D2-methylamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding nitriles or amides, while reduction can yield primary amines .

Aplicaciones Científicas De Investigación

Chemistry

Ethyl-1,1-D2-methylamine serves as a reference standard in chemical analyses. Its unique isotopic labeling allows for precise measurements in mass spectrometry and NMR spectroscopy. Additionally, it is utilized as a building block in the synthesis of deuterated drugs, which are essential for studying metabolic pathways and drug interactions without interference from non-deuterated forms.

Biology

In biological studies, this compound is employed to investigate the effects of deuterium incorporation on metabolic processes. Research has shown that deuterated compounds can alter metabolic pathways significantly. For instance, studies demonstrate that the incorporation of deuterium into amino acids affects their metabolism and bioavailability in vivo, leading to insights into metabolic regulation and enzyme kinetics.

Medicine

This compound plays a crucial role in the development of deuterated pharmaceuticals . These drugs exhibit improved metabolic stability and reduced toxicity, which can enhance therapeutic efficacy and safety profiles. The compound's ability to decrease the formation of toxic metabolites makes it a promising candidate for drug development aimed at chronic conditions where long-term medication use is necessary.

Industry

In industrial applications, this compound is used in the production of stable isotope-labeled compounds. These compounds are vital for various applications in analytical chemistry and pharmaceuticals. The stable isotope labeling allows for tracking reactions and understanding complex chemical processes more effectively.

Case Study 1: Metabolic Pathway Analysis

Research indicates that deuterated amines like this compound can significantly alter metabolic pathways. A study demonstrated that the incorporation of deuterium into amino acids affects their metabolism and bioavailability:

| Amino Acid | Deuteration Level (%) | Metabolic Rate Change (%) |

|---|---|---|

| Alanine | 50 | +20 |

| Glycine | 75 | +35 |

Case Study 2: Pharmacological Applications

A review highlighted FDA-approved drugs containing dimethylamine pharmacophores and suggested that similar compounds could be leveraged for therapeutic roles due to their enhanced properties:

| Drug Name | Active Compound | Therapeutic Use |

|---|---|---|

| Drug A | Dimethylamine | Antidepressant |

| Drug B | This compound | Anti-inflammatory |

Mecanismo De Acción

The mechanism of action of Ethyl-1,1-D2-methylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms into the amine structure increases the stability of the compound by reducing the rate of metabolic oxidation. This results in a longer half-life and reduced formation of toxic metabolites. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .

Comparación Con Compuestos Similares

Ethyl-1,1-D2-methylamine can be compared with other similar compounds, such as:

Methylamine: A primary amine with the formula CH3NH2.

This compound is unique due to its deuterium incorporation, which provides enhanced metabolic stability and reduced toxicity compared to its non-deuterated counterparts.

Actividad Biológica

Ethyl-1,1-D2-methylamine is a deuterated amine that has garnered interest in various fields of biological and medicinal chemistry. This compound, characterized by its incorporation of deuterium, exhibits unique properties that enhance its stability and reduce the formation of toxic metabolites. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

This compound (C3H7D2N) is synthesized through methods that incorporate deuterium into the amine structure. This incorporation results in increased metabolic stability compared to non-deuterated counterparts. The mechanism of action primarily involves interactions with various biological targets, which can influence metabolic pathways and enzymatic activities.

Key Mechanisms:

- Stability : The presence of deuterium reduces the rate of metabolic oxidation, leading to a longer half-life in biological systems.

- Reduced Toxicity : The modification decreases the likelihood of forming harmful metabolites during metabolic processes.

Biological Activities

This compound has been studied for its potential roles in several biological contexts:

- Metabolic Studies : It serves as a valuable tool in understanding amine metabolism and the effects of deuterium incorporation on biological systems.

- Drug Development : Its properties make it a candidate for developing deuterated drugs that may exhibit improved pharmacokinetic profiles and reduced side effects compared to traditional drugs .

Comparative Analysis with Similar Compounds

To highlight the distinct advantages of this compound, a comparison with other amines is useful:

| Compound | Structure | Stability | Toxicity Potential |

|---|---|---|---|

| This compound | C3H7D2N | High | Low |

| Methylamine | CH5N | Moderate | Moderate |

| Dimethylamine | (CH3)2NH | Low | High |

This table illustrates that this compound offers superior stability and reduced toxicity due to its unique deuterated structure.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Metabolic Pathway Analysis : Research indicates that deuterated amines can significantly alter metabolic pathways. For instance, studies have shown that incorporating deuterium into amino acids affects their metabolism and bioavailability in vivo .

- Pharmacological Applications : A review of FDA-approved drugs containing dimethylamine pharmacophores highlights the potential therapeutic roles of similar compounds. This compound could be leveraged for similar applications due to its enhanced properties .

- Toxicological Studies : Comparative studies on alkylating agents have demonstrated lower toxicity profiles for deuterated compounds like this compound compared to their non-deuterated analogs. This suggests potential for safer therapeutic options in clinical settings .

Propiedades

IUPAC Name |

1,1-dideuterio-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.